Product packaging for Sofosbuvir Carboxylic Acid(Cat. No.:)

Sofosbuvir Carboxylic Acid

Cat. No.: B1155938
M. Wt: 487.37
Attention: For research use only. Not for human or veterinary use.
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Description

Sofosbuvir Carboxylic Acid, also known as (S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic acid, is a critical analyte in pharmaceutical research and development, particularly in the study of the antiviral drug Sofosbuvir . As a designated impurity and a metabolite, its primary research application is in impurity profiling and analytical method development for Sofosbuvir and its formulations . Researchers utilize this compound as a certified reference standard to establish and validate chromatographic methods, such as HPLC and UPLC, ensuring the quality, safety, and consistency of pharmaceutical products by accurately monitoring and controlling impurity levels as per guidelines from regulatory bodies like the FDA and ICH . Furthermore, it plays a vital role in metabolism and pharmacokinetic studies, as it is a product of the enzymatic hydrolysis of the parent drug, a process mediated by carboxylesterases . This compound is also essential in the filing of Abbreviated New Drug Applications (ANDAs) and in conducting specific toxicity studies to understand the safety profile of drug formulations [citation:]. The molecular formula is C19H24FN3O9P, and it has a molecular weight of 488.12 g/mol . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C₁₉H₂₃FN₃O₉P

Molecular Weight

487.37

Synonyms

(S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic Acid

Origin of Product

United States

Chemical and Enzymatic Formation Pathways

Biotransformation of Sofosbuvir (B1194449) to Sofosbuvir Carboxylic Acid

The conversion of Sofosbuvir to its initial carboxylic acid intermediate is the first and rate-limiting step in its metabolic activation cascade within liver cells. This process is mediated by specific intracellular hydrolase enzymes.

The biotransformation of Sofosbuvir is initiated by the hydrolysis of the carboxyl ester moiety of its L-alanine isopropyl ester component. This reaction is catalyzed predominantly by two key human esterase enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1). Both enzymes are highly expressed in human hepatocytes, the primary site of Sofosbuvir metabolism.

Cathepsin A (CatA): A serine protease with carboxypeptidase activity, CatA is primarily located in lysosomes and functions optimally under acidic conditions. It has been identified as a principal enzyme responsible for the hydrolysis of the Sofosbuvir prodrug.

Carboxylesterase 1 (CES1): As the most abundant hydrolase in the human liver, CES1 plays a significant role in the metabolism of numerous ester-containing drugs. It efficiently catalyzes the cleavage of the isopropyl ester in Sofosbuvir to yield the carboxylic acid metabolite.

While both enzymes contribute to this initial activation step in the liver, studies on similar prodrugs suggest that CatA may play a more significant role than CES1 in hepatic hydrolysis. The cleavage of the ester results in the formation of an intermediate metabolite, (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid, which is the compound referred to as this compound.

The hydrolysis of the ester bond in Sofosbuvir by CatA and CES1 follows a mechanism characteristic of serine hydrolases. This enzymatic process involves a nucleophilic attack on the carbonyl carbon of the ester by a serine residue located within the active site of the enzyme. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing the alcohol (isopropanol in this case) and forming an acyl-enzyme complex. Finally, the acyl-enzyme complex is hydrolyzed by a water molecule, which regenerates the free enzyme and releases the carboxylic acid product. This enzymatic cleavage is the first of several steps required to produce the active triphosphate analog of Sofosbuvir.

Stereochemistry is a critical aspect of Sofosbuvir's design and function. The molecule contains a chiral phosphorus atom, resulting in two possible diastereomers: (Sp) and (Rp). The marketed drug consists of the single, pharmacologically potent (Sp)-diastereomer. The (Sp)-diastereomer demonstrates significantly higher antiviral activity, being approximately 18 times more potent than the (Rp)-diastereomer.

The enzymatic hydrolysis of the carboxyl ester by CatA and CES1 is a stereospecific reaction. The enzymes selectively recognize and process the specific stereoconfiguration of the Sofosbuvir prodrug, initiating the metabolic cascade that preserves the necessary stereochemistry for potent inhibition of the viral RNA polymerase. The efficiency of drug metabolism can be highly dependent on the stereochemical structure of the substrate, as enzymes often exhibit high degrees of selectivity for one enantiomer or diastereomer over another.

Formation as a Chemical Degradation Product of Sofosbuvir

Sofosbuvir can also be chemically degraded to form its carboxylic acid derivative and other products under various stress conditions, as demonstrated in forced degradation studies. These studies are essential for understanding the stability of the drug substance.

Forced degradation studies have shown that Sofosbuvir is susceptible to oxidative stress. When subjected to oxidizing agents such as hydrogen peroxide (H₂O₂), the drug undergoes degradation. One study reported 19.02% degradation after exposure to 3% H₂O₂ for seven days. Another investigation using more aggressive conditions (30% H₂O₂ at 80°C) found less degradation but identified a product where a hydroxyl group on the furan (B31954) ring was oxidized to a keto functional group. While Sofosbuvir does degrade under oxidative conditions, the formation of this compound via this pathway is not the primary reported outcome; instead, other parts of the molecule appear more susceptible to oxidation.

Sofosbuvir is particularly susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of this compound.

Acidic Conditions: Under acidic stress (e.g., 0.1 N to 1 N HCl), Sofosbuvir undergoes significant degradation. Studies have reported degradation levels ranging from 8.66% to 23% under various conditions. The primary degradation product identified under acidic hydrolysis is not the carboxylic acid, but rather a different species resulting from the cleavage of the phosphoramidate (B1195095) bond.

Alkaline Conditions: The drug shows marked instability in alkaline environments (e.g., 0.1 N to 0.5 N NaOH), which readily facilitates the hydrolysis of the isopropyl ester. This process directly yields this compound as a major degradation product. Degradation rates of up to 50% have been observed under alkaline stress. One study specifically isolated and characterized this base degradation impurity, confirming its structure as the corresponding propanoic acid derivative.

The table below summarizes findings from forced degradation studies on Sofosbuvir.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Primary Product(s)Source
Alkaline Hydrolysis0.1 N NaOH10 hours70°C50%DP II (m/z 488)
Alkaline Hydrolysis0.5 N NaOH24 hours60°C45.97%This compound and another impurity
Acidic Hydrolysis0.1 N HCl6 hours70°C23%DP I (m/z 488)
Acidic Hydrolysis1 N HCl10 hours80°C8.66%Phenyl hydrogen phosphate (B84403) derivative
Oxidative3% H₂O₂7 daysNot Specified19.02%DP III (m/z 393)
Oxidative30% H₂O₂2 days80°C0.79%Keto-furan derivative

Synthetic Approaches to this compound and its Analogs

The chemical synthesis of PSI-6206 and its analogs has been approached through various strategies, primarily focusing on the efficient and stereoselective construction of the modified sugar moiety and its subsequent coupling with the uracil (B121893) base.

One of the initial and widely referenced methods for the synthesis of the cytidine (B196190) analog, PSI-6130, which can be subsequently converted to PSI-6206, begins with D-glyceraldehyde. This route is notable for its diastereoselectivity, establishing three contiguous stereocenters without the use of chiral reagents or catalysts. A key step in this synthesis is the introduction of the fluorine atom at the C-2' position. This is achieved through a highly regio- and stereoselective nucleophilic substitution on a cyclic sulfate (B86663) intermediate. nih.gov The use of crystalline intermediates in this process is advantageous as it eliminates the need for scale-limiting chromatographic purifications. nih.gov

Another synthetic approach involves the use of a protected D-glyceraldehyde to construct the ribose core. The introduction of the 2'-fluoro and 2'-methyl groups has been a focal point of synthetic efforts. For instance, the fluorination of a tertiary arabino alcohol with diethylaminosulfur trifluoride (DAST) can yield the desired 2'-fluoro-2'-C-methyluridine core. nih.gov

A patented method describes the synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine starting from a furan derivative. This process involves the reaction of (R)-3-fluoro-3-methyl furan with a protected pyrimidine (B1678525) in the presence of a Lewis acid. google.com This approach is highlighted for its shorter synthetic sequence and operational simplicity. google.com

The conversion of the cytidine analog (PSI-6130) to the uridine (B1682114) analog (PSI-6206) is a straightforward process. The benzoyl-protected cytidine derivative can be heated in acetic acid, followed by treatment with methanolic ammonia (B1221849) to yield PSI-6206. wisc.edu

The synthesis of phosphoramidate analogs of PSI-6206, which are designed to deliver the monophosphate metabolite intracellularly, is a crucial aspect of developing effective prodrugs like sofosbuvir. This "ProTide" technology involves the coupling of the 5'-hydroxyl group of the nucleoside with a phosphoramidating reagent. nih.gov These reagents typically contain an amino acid ester and an aryl group, which are designed to be cleaved by intracellular enzymes to release the active monophosphate. nih.gov

Below are tables summarizing some of the key synthetic transformations and findings:

Table 1: Key Synthetic Transformations in the Synthesis of PSI-6206 and its Precursors

StepStarting MaterialReagents and ConditionsProductYieldReference
Fluorination2'-arabino alcoholDAST2'-fluoro-2'-C-methyluridine derivativeNot specified nih.gov
Glycosylation(R)-3-fluoro-3-methyl furan and protected pyrimidineLewis acid (e.g., SnCl₄), organic solvent (e.g., chloroform)Protected (2'R)-2'-deoxy-2'-fluoro-2'-methyluridineNot specified google.com
Conversion of Cytidine to UridineBenzoyl protected PSI-61301. 80% acetic acid, heat2. Methanolic ammonia, room temperaturePSI-620678% wisc.edu
PhosphoramidationPSI-6206Phosphoramidating reagent, coupling agentPhosphoramidate prodrug of PSI-6206Not specified nih.gov

Table 2: Research Findings on the Synthesis of Sofosbuvir Analogs

Research FocusKey FindingsReference
Diastereoselective SynthesisAn efficient and scalable synthesis of PSI-6130 was developed starting from protected D-glyceraldehyde, avoiding chiral reagents and chromatographic purifications. nih.gov
ProTide TechnologyPhosphoramidate prodrugs of PSI-6206 were designed to bypass the initial, often inefficient, phosphorylation step of the nucleoside, leading to improved intracellular delivery of the active monophosphate. wisc.edu
Alternative FluorinationThe introduction of fluorine at the C-2' position was achieved with high regio- and stereoselectivity via nucleophilic substitution on a cyclic sulfate. nih.gov
Convergent SynthesisA method involving the coupling of a pre-formed fluorinated sugar moiety with a nucleobase was developed, offering a shorter synthetic route. google.com

Degradation and Chemical Stability Studies of Sofosbuvir Carboxylic Acid

Chemical Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ijper.org Studies on sofosbuvir (B1194449), the prodrug that is metabolized to the active form and its main inactive metabolite, GS-331007 (sofosbuvir carboxylic acid), reveal its susceptibility to degradation under various stress conditions, including hydrolysis and oxidation, while showing notable resistance to thermal and photolytic stress. ijper.orgresearchgate.net

Sofosbuvir demonstrates significant degradation under both acidic and alkaline hydrolytic conditions. ijper.orgscirp.org The extent of degradation is dependent on the pH, temperature, and duration of exposure.

Under acidic conditions (e.g., 0.1N to 1N HCl at temperatures ranging from 70°C to 80°C), degradation has been observed to be between 8.66% and 23%. ijper.orgscirp.org In one study, refluxing in 0.1N HCl at 70°C for 6 hours resulted in 23% degradation. ijper.org Another investigation using 1N HCl at 80°C for 10 hours reported 8.66% degradation. scirp.org The primary degradation pathway in acidic media involves the hydrolysis of the phosphoramidate (B1195095) bond, leading to the loss of the amino acid ester moiety. scirp.orgresearchgate.net

Alkaline hydrolysis proves to be more aggressive than acidic hydrolysis. ijper.org In the presence of a base like 0.1N to 0.5N NaOH at temperatures between 60°C and 70°C, sofosbuvir degradation can reach up to 50%. ijper.orgscirp.org A study conducted with 0.1N NaOH at 70°C for 10 hours showed 50% degradation of the drug. ijper.org Another study using 0.5N NaOH at 60°C for 24 hours resulted in 45.97% degradation, yielding two major degradation products. scirp.org

Table 1: Summary of Hydrolytic Degradation Studies on Sofosbuvir

Stress ConditionReagentTemperatureDurationDegradation (%)Reference
Acid Hydrolysis0.1N HCl70°C6 hours23% ijper.org
Acid Hydrolysis1N HCl80°C10 hours8.66% scirp.org
Alkaline Hydrolysis0.1N NaOH70°C10 hours50% ijper.org
Alkaline Hydrolysis0.5N NaOH60°C24 hours45.97% scirp.org

Sofosbuvir is susceptible to oxidative stress. ijper.orgresearchgate.net Studies employing hydrogen peroxide (H₂O₂) as the oxidizing agent have confirmed this liability. ijper.orgscirp.org The conditions used for oxidative stress testing vary, with one study using 3% H₂O₂ over 7 days, which resulted in 19.02% degradation. ijper.org Another study noted very slight degradation (0.79%) when the drug was subjected to 30% H₂O₂ at 80°C for two days. scirp.org

The proposed mechanism for oxidative degradation involves the formation of an amine oxide from the tertiary amine in the molecule by the action of hydrogen peroxide. ijper.orgijper.org In studies using stronger oxidizing agents like cerium (IV) in a sulfuric acid medium at 100°C, significant degradation was also observed. orientjchem.org The primary site of oxidation appears to be the phosphoramidate linkage. orientjchem.orgresearchgate.net

In contrast to its lability under hydrolytic and oxidative conditions, sofosbuvir is generally stable under photolytic and thermal stress. ijper.orgscirp.org Multiple studies have reported no significant degradation when the drug is exposed to light or elevated temperatures as per ICH guidelines. researchgate.netresearchgate.net

For photolytic stability, exposure of a sofosbuvir solution to direct sunlight for 21 days or to UV light at 254 nm for 24 hours did not result in any observable degradation. ijper.orgresearchgate.net Similarly, thermal stability studies, which involved exposing the drug to temperatures of 50°C for 21 days, showed no degradation. ijper.org However, more extreme thermal analysis using thermogravimetry indicates that the thermal decomposition of sofosbuvir is a two-step process that begins at approximately 207°C, primarily involving the decomposition of the phosphate (B84403) ester moiety. researchgate.net This indicates good thermal stability under normal storage and handling temperatures. researchgate.net

Identification and Structural Elucidation of Degradation Products

The characterization of degradation products is crucial for understanding decomposition pathways. Various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify and elucidate the structures of sofosbuvir's degradation products. scirp.orgresearchgate.net

Under acidic stress, the main degradation product identified corresponds to the loss of the isopropyl and amino moieties from the phosphoramidate group, resulting in a phenyl hydrogen phosphate derivative. scirp.orgresearchgate.net This product has been characterized with a molecular weight of 416.08 g/mol and a molecular formula of C₁₆H₁₈FN₂O₈P. scirp.orgresearchgate.net

Alkaline hydrolysis yields multiple degradation products. One major product results from the hydrolysis of the ester group, forming a carboxylic acid derivative with a molecular weight of 411.08 g/mol (C₁₃H₁₉FN₃O₉P). scirp.orgresearchgate.net Another product identified under basic conditions retains the amino acid portion but loses the phenyl group from the phosphate, showing a molecular weight of 453.13 g/mol (C₁₆H₂₅FN₃O₉P). scirp.orgresearchgate.net

Oxidative degradation with H₂O₂ leads to a product with a mass-to-charge ratio (m/z) of 393, while another study identified a product with a molecular weight of 527.15 g/mol (C₂₂H₂₇FN₃O₉P). ijper.orgijper.orgresearchgate.net

Table 2: Identified Degradation Products of Sofosbuvir

Degradation ConditionProduct Name/DescriptionMolecular FormulaMolecular Weight ( g/mol ) / m/zReference
Acidic Hydrolysis(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphateC₁₆H₁₈FN₂O₈P416.08 scirp.orgresearchgate.netsemanticscholar.org
Alkaline Hydrolysis(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acidC₁₃H₁₉FN₃O₉P411.08 scirp.orgresearchgate.net
Alkaline Hydrolysis(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateC₁₆H₂₅FN₃O₉P453.13 scirp.orgresearchgate.net
Oxidative DegradationDegradation Product III (DP III)Not Specified393 ijper.orgijper.org
Oxidative Degradation(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate N-oxideC₂₂H₂₇FN₃O₉P527.15 researchgate.net

Reaction Kinetics and Mechanisms of Chemical Decomposition

Kinetic studies provide insight into the rate and mechanism of drug degradation. The oxidative degradation of sofosbuvir with N-bromosuccinimide (NBS) in an aqueous medium has been studied spectrophotometrically. researchgate.net The reaction kinetics showed a first-order dependence on the concentration of both sofosbuvir and NBS. researchgate.net The rate of reaction was found to decrease with an increase in hydrogen ion concentration (increasing acidity), which suggests that the deprotonated form of sofosbuvir is more reactive in this oxidative process. researchgate.net

The thermal decomposition of sofosbuvir follows a two-stage process. researchgate.net Kinetic parameters for the initial stage of thermal decomposition in both nitrogen and air atmospheres have been calculated. In a nitrogen atmosphere, the activation energy (Ea) is 118.6 kJ mol⁻¹ with a pre-exponential factor (A) of 4.365 × 10¹⁰ min⁻¹. researchgate.net In an air atmosphere, the Ea is 115.3 kJ mol⁻¹ and A is 2.042 × 10¹⁰ min⁻¹. researchgate.net These values are used to estimate the prospective lifetime of the drug under various temperature conditions. researchgate.net

Influence of Environmental Factors on Chemical Stability

The chemical stability of sofosbuvir is significantly influenced by environmental factors such as pH, the presence of oxidizing agents, temperature, and light. researchgate.net

pH: As established in hydrolytic studies, pH is a critical factor. The compound degrades substantially in both acidic and alkaline environments, with greater instability observed in alkaline conditions. ijper.orgscirp.org This indicates that the phosphoramidate prodrug moiety is susceptible to pH-dependent hydrolysis.

Oxidation: The presence of oxidative agents can lead to degradation, primarily through the oxidation of the phosphoramidate group. ijper.orgorientjchem.org

Temperature: While sofosbuvir is stable at typical storage temperatures, elevated temperatures can accelerate degradation, especially in hydrolytic or oxidative reactions. researchgate.net High-temperature analysis shows that decomposition begins around 207°C, well outside of normal environmental conditions. researchgate.net

Light: Sofosbuvir exhibits high stability against photolytic degradation, with studies showing no significant decomposition upon exposure to either UV or direct sunlight. ijper.orgresearchgate.net

Analytical Methodologies for Sofosbuvir Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Sofosbuvir (B1194449) Carboxylic Acid, also known as GS-331007, from complex biological matrices. The polarity of this metabolite necessitates specific approaches in high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) to achieve accurate and reliable quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Sofosbuvir Carboxylic Acid. Method development focuses on optimizing the separation from the parent drug, Sofosbuvir, and other endogenous plasma components.

Validation of these HPLC methods is performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the reliability of the results. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. For instance, a developed RP-HPLC method demonstrated linearity for Sofosbuvir over a specific concentration range, with a high correlation coefficient, indicating a direct proportional relationship between concentration and detector response.

Detailed research findings from various studies have established specific chromatographic conditions for the successful analysis of Sofosbuvir and its metabolites.

Table 1: Examples of HPLC Method Parameters for Analysis

Parameter Method 1 Method 2
Stationary Phase Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) Scharlau® C18 (250 × 4.6 mm, 5 μm)
Mobile Phase 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4.0): acetonitrile (B52724) (60:40, v/v) Water and acetonitrile (gradient elution)
Flow Rate 1 mL/min 1 mL/min

| Detection | UV at 265 nm | UV at 260 nm |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, a refinement of HPLC, utilizes smaller particle size columns (typically under 2 µm) to achieve higher resolution, sensitivity, and faster analysis times. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for quantifying this compound in biological samples.

These methods are validated according to stringent guidelines, often from the US Food and Drug Administration (FDA) for bioanalytical methods. Validation confirms linearity over a defined concentration range, precision, accuracy, selectivity, and stability of the analyte under various conditions. The high sensitivity of UPLC-MS/MS allows for the determination of low concentrations of the metabolite in plasma, which is essential for pharmacokinetic profiling.

Table 2: Examples of UPLC Method Parameters for this compound (GS-331007) Analysis

Parameter Method 1 Method 2
Stationary Phase C-18 Luna Omega (50 mm × 2.1 mm, 1.6 µm) Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Water with 0.1% formic acid and acetonitrile (gradient) Acetonitrile:5 mM ammonium (B1175870) formate:0.1% formic acid (85:15:0.1% v/v/v)
Flow Rate 0.4 mL/min 0.35 mL/min

| Detection | MS/MS | MS/MS |

High-Performance Thin-Layer Chromatography (HPTLC)

While HPTLC is a versatile technique for the separation and quantification of compounds, specific validated methods focusing solely on this compound are not extensively documented in the available scientific literature. However, HPTLC has been successfully employed for the analysis of the parent drug, Sofosbuvir, in combination with other antiviral agents.

The general principles of HPTLC involve spotting the sample on a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254), followed by development in a chamber with a suitable mobile phase. Densitometric scanning is then used for quantification. For compounds like Sofosbuvir and its metabolites, a mobile phase of ethyl acetate (B1210297) and isopropanol (B130326) has been used, with detection carried out at specific wavelengths. The development of a validated HPTLC method for this compound would require optimization of the stationary and mobile phases to achieve adequate separation and sensitivity.

Method Optimization Strategies

The optimization of chromatographic methods is a critical step to ensure reliable and robust analysis. Key parameters that are systematically adjusted include:

Mobile Phase Composition: The ratio of aqueous and organic solvents in the mobile phase is adjusted to control the retention and resolution of this compound. The pH of the aqueous phase is also a crucial factor, as it affects the ionization state and, consequently, the retention of the acidic analyte. For example, using a buffer at a pH of 4.0 has been found to provide satisfactory separation.

Stationary Phase Selection: The choice of the stationary phase, typically a C18 column for reverse-phase chromatography, is based on its ability to interact with the analyte and provide good peak shape and resolution. The particle size and column dimensions are also considered to balance separation efficiency with analysis time and backpressure.

Flow Rate: The flow rate of the mobile phase is optimized to achieve a balance between analysis time and separation efficiency. A typical flow rate for HPLC is around 1 mL/min, while UPLC methods often use lower flow rates, such as 0.4 mL/min.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound.

Mass Spectrometry (MS, HRMS, LC-ESI-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.

In these methods, the analyte is first separated by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions of the analytes. For this compound (GS-331007), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 260.93.

Tandem mass spectrometry (MS/MS) is then used for quantification, where the precursor ion is fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis. The characteristic fragmentation of this compound involves the transition from the precursor ion at m/z 260.93 to a product ion at m/z 112.94. nih.gov This specific transition is used to selectively detect and quantify the metabolite, even in the presence of co-eluting substances.

Table 3: Mass Spectrometric Parameters for this compound (GS-331007)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z) 260.93
Product Ion (m/z) 112.94

| MS/MS Transition | 260.93 → 112.94 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound, also known as GS-331007. By analyzing the spectra and comparing them with the parent compound, Sofosbuvir, definitive structural elucidation is achieved. The primary structural difference is the hydrolysis of the L-alanine isopropyl ester moiety to a free carboxylic acid, which results in distinct and predictable changes in the NMR spectra.

In forced degradation studies, where Sofosbuvir is subjected to basic hydrolysis, the resulting carboxylic acid degradation product can be isolated and characterized. The key differentiating features in the NMR spectra are the disappearance of signals corresponding to the isopropyl group and the appearance of a characteristic carboxylic acid proton signal.

¹H NMR: The proton spectrum of this compound lacks the signals associated with the isopropyl group—specifically the septet for the methine proton (CH) and the two doublets for the diastereotopic methyl protons (CH₃)—which are present in the spectrum of Sofosbuvir. The most telling new signal is that of the acidic proton of the carboxyl group (-COOH), which typically appears as a broad singlet in the highly deshielded region of the spectrum, often between 10-13 ppm.

¹³C NMR: In the carbon spectrum, the two signals corresponding to the isopropyl group's methine and methyl carbons in Sofosbuvir are absent in its carboxylic acid analogue. The chemical shift of the carbonyl carbon in the carboxylic acid (typically 170-185 ppm) is also diagnostically different from that of the ester carbonyl in the parent drug.

³¹P NMR and ¹⁹F NMR: The phosphorus and fluorine environments are largely unaffected by the hydrolysis of the distant ester group. Consequently, the chemical shifts in the ³¹P and ¹⁹F NMR spectra of this compound are expected to be very similar to those of Sofosbuvir, providing confirmation that the core phosphoramidate (B1195095) and fluorinated sugar moieties remain intact.

NucleusExpected Chemical Shift (δ) / ppmKey Structural Information
¹H (Carboxyl OH)10.0 - 13.0 (broad singlet)Confirms presence of the carboxylic acid functional group; signal is absent in Sofosbuvir.
¹³C (Carbonyl C=O)170 - 185Confirms the carbonyl carbon of the carboxylic acid.
¹H (Isopropyl group)AbsentConfirms hydrolysis of the isopropyl ester. Signals are present in Sofosbuvir.
¹³C (Isopropyl group)AbsentConfirms hydrolysis of the isopropyl ester. Signals are present in Sofosbuvir.
³¹PSimilar to SofosbuvirIndicates the phosphoramidate core is intact.
¹⁹FSimilar to SofosbuvirIndicates the 2'-fluoro-2'-methyluridine moiety is intact.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of Sofosbuvir and its related substances, including this compound. The UV absorption profile is dictated by the electronic transitions within the molecule's chromophores. For both Sofosbuvir and its carboxylic acid metabolite, the primary chromophore is the uracil (B121893) ring system.

The hydrolysis of the terminal ester group to a carboxylic acid does not significantly alter the electronic structure of the uracil ring. Therefore, this compound exhibits the same wavelength of maximum absorbance (λmax) as the parent drug. Studies consistently report the λmax for Sofosbuvir to be approximately 260-261 nm in common analytical solvents like methanol (B129727) and water. researchgate.netdiscoveryjournals.orgjapsonline.com This wavelength is consequently used in HPLC-UV methods for the simultaneous detection of Sofosbuvir and its carboxylic acid impurity. ekb.egrasayanjournal.co.in

ParameterValueRationale
Wavelength of Maximum Absorbance (λmax)~260 nmThe primary chromophore (uracil ring) is identical to that in the parent drug, Sofosbuvir.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information for identifying functional groups and confirming the conversion of Sofosbuvir to this compound. The analysis focuses on the distinct vibrational modes of the ester group in the parent drug versus the carboxylic acid group in the impurity.

The IR spectrum of Sofosbuvir shows characteristic bands for the ester carbonyl (C=O) stretch, typically observed around 1718 cm⁻¹. researchgate.net The most significant changes in the spectrum upon hydrolysis to this compound are:

O-H Stretch: The appearance of a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This band, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, is a definitive indicator of the presence of the carboxyl group and is absent in Sofosbuvir. orgchemboulder.comspectroscopyonline.com

C=O Stretch: A shift in the carbonyl stretching frequency. While the ester in Sofosbuvir absorbs at ~1718 cm⁻¹, the carboxylic acid carbonyl stretch is typically found between 1690-1760 cm⁻¹. orgchemboulder.com

C-O Stretch: The spectrum would also feature a C-O stretching band between 1210-1320 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary vibrational information and can also be used to distinguish between the polymorphs of the parent drug, though specific data for the carboxylic acid metabolite is less commonly reported.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)Confirms the presence of the -COOH group. Absent in Sofosbuvir. orgchemboulder.comspectroscopyonline.com
C=O Stretch (Carboxylic Acid)1690 - 1760Confirms the carbonyl of the carboxylic acid. Position differs from the ester C=O in Sofosbuvir (~1718 cm⁻¹). researchgate.netorgchemboulder.com
C-O Stretch1210 - 1320Characteristic of the C-O bond in the carboxylic acid moiety. orgchemboulder.com

Impurity Profiling and Quantification

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is mandated by regulatory agencies to ensure that a drug's quality is maintained over its shelf life. These methods must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products. slideshare.netfabad.org.tr For Sofosbuvir, this includes its primary hydrolytic degradation product, this compound.

Forced degradation studies, conducted under the stress conditions outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for this process. researchgate.net Research shows that Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netfabad.org.tr Basic hydrolysis, in particular, readily cleaves the isopropyl ester to form this compound.

The most common stability-indicating method developed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. ekb.egrasayanjournal.co.in A typical method involves:

Column: A C18 stationary phase.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

Detection: UV detection at the λmax of the uracil chromophore, ~260 nm.

The method is validated to demonstrate that it can effectively resolve the Sofosbuvir peak from the peaks of all degradation products, including this compound, thus proving its stability-indicating capability. researchgate.netslideshare.net

Quantification of this compound as a Related Substance

Once a stability-indicating method has been developed, it can be used for the quantification of this compound as a related substance in both the drug substance and the final drug product. Accurate quantification is critical for ensuring that impurity levels remain below the established safety thresholds.

The quantification process typically involves:

Reference Standard: A purified reference standard of this compound is required.

Calibration: A calibration curve is generated by injecting known concentrations of the reference standard into the HPLC system and plotting the peak area against concentration. rasayanjournal.co.inglobalresearchonline.net

Sample Analysis: The drug substance or drug product sample is prepared and injected into the HPLC system.

Calculation: The peak area corresponding to this compound in the sample chromatogram is measured. Its concentration is then calculated by interpolating this area on the calibration curve.

The method must be validated for accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification) as per ICH Q2(R1) guidelines to ensure reliable results. discoveryjournals.orgwisdomlib.org

Compliance with Regulatory Analytical Guidelines for Impurity Control

The control of impurities in pharmaceutical products is strictly governed by international regulatory guidelines to ensure patient safety. The ICH guidelines Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products provide a framework for this control. ich.orgeuropa.eu

According to these guidelines, impurities must be controlled at various stages:

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions (typically ≥0.05%).

Identification Threshold: The level at which the structure of an impurity must be determined (typically ≥0.10%). ich.org

Qualification Threshold: The level at which an impurity must be assessed for safety. An impurity is considered "qualified" if its level has been justified by toxicological studies or if it is a significant metabolite in humans. ich.org

This compound is a known degradation product and the major inactive human metabolite of Sofosbuvir. nih.govnih.gov As such, it is classified as a "specified impurity" in the official pharmacopoeial monographs and manufacturer's specifications for Sofosbuvir. A specific acceptance criterion, or limit (e.g., Not More Than 0.2%), is established for this impurity in both the drug substance and drug product. The validated, stability-indicating analytical methods described above are used as part of routine quality control and stability testing to demonstrate compliance with this regulatory limit. fabad.org.trwisdomlib.org

Stereochemical Aspects of Sofosbuvir Carboxylic Acid

Chirality and Diastereomeric Considerations in its Structure

Sofosbuvir (B1194449) is administered as a single, specific diastereomer. Its chemical structure contains multiple chiral centers, including those on the modified ribose sugar and a key stereocenter at the phosphorus atom of the phosphoramidate (B1195095) group. The clinically utilized form of sofosbuvir is the (S_p)-diastereomer, which is significantly more potent than its corresponding (R_p)-diastereomer. Research has shown that the (S_p)-diastereomer of sofosbuvir is over 18 times more active against the hepatitis C virus than the (R_p)-diastereomer.

The metabolic pathway of sofosbuvir begins with the hydrolysis of the isopropyl ester of the L-alanine moiety. This reaction is catalyzed by cellular esterases and results in the formation of an intermediate metabolite, sofosbuvir carboxylic acid (also known as PSI-6206 or Metabolite X). This metabolite retains the crucial stereocenters of the parent molecule, including the configuration at the phosphorus atom and the chiral centers on the sugar ring. Therefore, the this compound derived from the active drug is also the (S_p)-diastereomer. The presence of these chiral centers means that this compound exists as diastereomers, and the specific stereoisomer formed is dependent on the stereochemistry of the parent sofosbuvir molecule.

FeatureDescription
Parent Compound Sofosbuvir ((S_p)-diastereomer)
Key Chiral Center Phosphorus atom of the phosphoramidate moiety
Metabolite This compound (PSI-6206)
Metabolite Stereochemistry Retains the (S_p) configuration from the parent drug

Impact of Stereochemistry on Enzymatic Formation Pathways

The conversion of sofosbuvir to this compound is a critical activation step that is highly influenced by stereochemistry. This hydrolysis is primarily mediated by two key intracellular enzymes: human cathepsin A (CatA) and carboxylesterase 1 (CES1). nih.gov

In vitro studies have demonstrated that these enzymes exhibit different stereoselectivities. CatA preferentially hydrolyzes sofosbuvir, the therapeutically active (S_p)-diastereomer. nih.gov In contrast, CES1 does not show significant stereoselectivity and hydrolyzes both the (S_p) and (R_p) diastereomers. This enzymatic preference is crucial for the efficient activation of the prodrug inside hepatocytes. The higher affinity of CatA for the (S_p)-diastereomer ensures that the active form of the drug is efficiently converted to its carboxylic acid intermediate, initiating the metabolic cascade that ultimately yields the active triphosphate analog.

The stereoselective nature of the enzymatic hydrolysis underscores the importance of synthesizing and administering sofosbuvir as a single, pure diastereomer to maximize therapeutic effect. The inefficient processing of the (R_p)-diastereomer by the primary activating enzyme, CatA, is a key reason for its lower antiviral potency.

EnzymeStereoselectivity for Sofosbuvir HydrolysisImplication
Cathepsin A (CatA) Preferentially hydrolyzes the (S_p)-diastereomer (Sofosbuvir) nih.govPrimary pathway for efficient activation of the active drug
Carboxylesterase 1 (CES1) Does not exhibit significant stereoselectivity nih.govContributes to the metabolism of both diastereomers

Stereospecific Analytical Separations

The analysis and separation of stereoisomers are essential for both the synthesis of pure drug substances and the study of their metabolic pathways. For phosphoramidate prodrugs like sofosbuvir and its metabolites, separating diastereomers that differ only in the configuration at the phosphorus center can be challenging. uni-hamburg.deacs.org

High-performance liquid chromatography (HPLC) is a primary technique for this purpose. The separation of such diastereomers has been successfully achieved using various approaches:

Chiral Stationary Phases (CSPs) : Polysaccharide-based chiral columns have proven effective in resolving phosphoramidate diastereomers under reversed-phase HPLC conditions. nih.gov These specialized columns create a chiral environment that allows for differential interaction with each stereoisomer, leading to their separation.

Achiral (Reversed-Phase) Chromatography : Complete separation of phosphoramidate diastereomers can sometimes be achieved on standard, non-chiral columns, such as bridged ethane hybrid (BEH) C18 columns. nih.gov This method requires careful optimization of chromatographic conditions, including the mobile phase composition and column temperature, to exploit the subtle differences in the physicochemical properties of the diastereomers. nih.gov

Indirect Methods : Another strategy involves derivatizing the analyte with an enantiomerically pure chiral agent. chiralpedia.com This reaction converts the pair of enantiomers or diastereomers into a new pair of diastereomers with more distinct physical properties, allowing for easier separation on a conventional achiral stationary phase. chiralpedia.comnih.govnih.gov

While specific validated methods for the stereospecific separation of this compound are not extensively detailed in publicly available literature, the principles applied to other nucleoside phosphoramidate prodrugs are directly applicable. nih.govnih.gov These analytical techniques are crucial for quality control during manufacturing and for detailed pharmacokinetic and metabolic studies to understand the fate of each stereoisomer in vivo.

Advanced Research Perspectives and Future Directions

In Vitro Mechanistic Investigations of Enzyme-Catalyzed Transformations

The biotransformation of sofosbuvir (B1194449), a prodrug, into its pharmacologically active form and subsequent metabolites is a complex process mediated by a cascade of enzymatic reactions. In vitro studies have been crucial in elucidating the specific enzymes and mechanisms involved in these transformations, particularly the initial steps that lead to the formation of various intermediates, including the precursor to Sofosbuvir Carboxylic Acid.

Following oral administration, sofosbuvir is designed for optimal absorption, after which it undergoes extensive metabolism primarily in the liver. nih.gov The initial and critical activation step involves the enzymatic hydrolysis of the phosphoramidate (B1195095) moiety. nih.govpatsnap.com In vitro investigations have identified human cathepsin A (CatA) and carboxylesterase 1 (CES1) as the key enzymes responsible for cleaving the carboxyl ester of the phosphoramidate group. patsnap.com This hydrolysis is a pivotal event, initiating a series of chemical and enzymatic steps that ultimately produce the active uridine (B1682114) triphosphate analogue responsible for inhibiting the hepatitis C virus (HCV) NS5B polymerase. nih.gov

Further research has explored the use of enzymes for stereoisomerically pure drug production. Engineered phosphotriesterases (PTEs) have been investigated for the enantioselective hydrolysis of sofosbuvir precursors. mdpi.com For instance, a mutated PTE, W131M-PTE, demonstrated significantly higher efficiency and selectivity in hydrolyzing the undesired (Rp)-diastereomer of a sofosbuvir precursor compared to the desired (Sp)-diastereomer. mdpi.com The catalytic efficiency (kcat/Km) for the (Rp)-precursor was found to be 187-fold higher than for the (Sp)-precursor, highlighting the potential of enzymatic resolution in pharmaceutical manufacturing. mdpi.com Immobilizing these enzymes on supports like polyacrylamide beads has been shown to enhance their stability and reusability, making the process more cost-effective and scalable for producing chirally pure intermediates. mdpi.com

Table 1: Key Enzymes in Sofosbuvir Metabolism

Enzyme Role Substrate Outcome
Cathepsin A (CatA) Hydrolysis Carboxyl ester of phosphoramidate moiety Initiation of metabolic activation cascade
Carboxylesterase 1 (CES1) Hydrolysis Carboxyl ester of phosphoramidate moiety Initiation of metabolic activation cascade

| Engineered Phosphotriesterase (W131M-PTE) | Enantioselective Hydrolysis | Racemic mixture of sofosbuvir precursor | Chiral separation to yield stereoisomerically pure precursor |

Computational Chemistry and Molecular Modeling Studies of its Formation and Stability

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions, stability, and reaction mechanisms that are often difficult to obtain through experimental methods alone. In the context of sofosbuvir and its metabolites, computational studies have primarily focused on its interaction with the target viral polymerase and its potential as an antiviral agent against other viruses, which indirectly informs our understanding of its structural stability.

Molecular docking simulations have been employed to investigate the binding affinity of sofosbuvir to its target, the HCV NS5B RNA-dependent RNA polymerase. nih.gov These studies help elucidate the structural basis for its potent inhibitory activity. Similar in silico techniques have been used to explore sofosbuvir's potential against other viral polymerases, such as that of SARS-CoV-2. researchgate.net For instance, docking studies indicated a strong binding affinity of sofosbuvir to the SARS-CoV-2 polymerase active site, forming multiple favorable hydrogen bonds with key residues. researchgate.net Such computational analyses provide a comparative framework for understanding the stability of the drug-target complex. researchgate.net

The thermal stability of sofosbuvir has also been investigated using a combination of experimental techniques and quantum chemistry calculations. researchgate.net Studies involving thermogravimetry and differential scanning calorimetry have shown that the thermal decomposition of sofosbuvir is a two-step process, with the initial decomposition primarily involving the phosphate (B84403) ester moiety. researchgate.net Ab initio methods from quantum chemistry programs were used to calculate molecular bond orders, helping to elucidate the mechanism of thermal decomposition and predict the drug's lifetime under routine temperature conditions. researchgate.net

While specific computational studies focusing exclusively on the formation and stability of this compound are not extensively detailed in the provided sources, the broader application of these techniques to the parent drug provides a valuable foundation. The principles of molecular dynamics simulations and quantum mechanics calculations used to assess the stability of sofosbuvir and its interactions can be extended to model the hydrolysis reactions that lead to the formation of its carboxylic acid metabolite and to predict the stability of this metabolite under various physiological conditions.

Table 2: Examples of Computational Studies on Sofosbuvir

Study Type Focus Key Findings
Molecular Docking Binding of sofosbuvir to viral polymerases (HCV, SARS-CoV-2) High binding affinity; formation of stable hydrogen bonds with active site residues. researchgate.net
Molecular Dynamics Simulation Stability of the sofosbuvir-polymerase complex Elucidation of system stability over time. cabidigitallibrary.org
Quantum Chemistry Calculations Thermal decomposition of sofosbuvir Calculation of molecular bond orders to understand decomposition mechanisms. researchgate.net

| In Silico ADMET Analysis | Prediction of pharmacokinetic and toxicity properties | Comparison of drug scores and safety profiles with other antiviral agents. d-nb.info |

Development of Certified Reference Standards and Impurity Libraries for Research Purposes

The development and availability of certified reference standards (CRMs) and comprehensive impurity libraries are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. synthinkchemicals.comproquest.com For sofosbuvir, the control of impurities generated during synthesis and storage is critical for regulatory compliance and consistent therapeutic outcomes. daicelpharmastandards.comgoogle.com this compound, as a potential impurity or degradation product, is an important component of these reference libraries.

Pharmaceutical reference standards for sofosbuvir and its impurities are high-purity materials used for a variety of purposes in research and quality control. synthinkchemicals.com These include impurity profiling, method development and validation, and batch release testing. synthinkchemicals.com Companies specializing in pharmaceutical reference materials offer a wide range of sofosbuvir-related compounds, including process impurities, degradation products, and metabolites. daicelpharmastandards.compharmaffiliates.com These standards are supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data from techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, ensuring their structural confirmation and purity. daicelpharmastandards.com

The establishment of pure CRMs for sofosbuvir involves a rigorous characterization process. proquest.com Purity is often determined using a mass balance approach, which combines results from multiple analytical techniques to account for all potential impurities, including structurally related organic compounds, residual solvents, water content, and heavy metals. proquest.com For example, a study establishing a sofosbuvir CRM reported a certified purity value of 99.79% with a low expanded uncertainty, providing a high-order reference material for pharmaceutical testing laboratories. proquest.com

These well-characterized impurity libraries are essential for forced degradation studies, which are conducted to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light). conferenceworld.inijper.org By having access to reference standards of potential degradants like this compound, analytical chemists can accurately identify and quantify these impurities in the drug substance and finished product. conferenceworld.in This ensures that pharmaceutical products meet the stringent quality specifications set by global regulatory frameworks. synthinkchemicals.com

Table 3: Selected Sofosbuvir-Related Compounds Available as Reference Standards

Compound Name Catalogue Number CAS Number Molecular Formula
Sofosbuvir Nucleoside Derivative PA 19 51510 863329-66-2 C₁₀H₁₃FN₂O₅
Sofosbuvir Metabolite GS-566500 PA 19 51520 1233335-78-8 C₁₃H₁₉FN₃O₉P
D-Alanine Sofosbuvir - - -
Sofosbuvir (R)-Phosphate - - -

(Data sourced from commercial suppliers of pharmaceutical reference standards). daicelpharmastandards.compharmaffiliates.com

Novel Analytical Approaches for Trace Level Detection and Characterization

The accurate quantification of sofosbuvir and its metabolites, including this compound, at trace levels in complex biological matrices like human plasma is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. jyoungpharm.orgresearchgate.net This has driven the development of highly sensitive and selective analytical methods capable of detecting minute concentrations of these compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of sofosbuvir and its metabolites due to its superior sensitivity and specificity. ijper.orgjyoungpharm.org Several UPLC-MS/MS (Ultra-Performance Liquid Chromatography) and HPLC-MS/MS (High-Performance Liquid Chromatography) methods have been developed and validated for the simultaneous determination of sofosbuvir and its key metabolite, GS-331007, in plasma. nih.gov These methods often employ techniques like liquid-liquid extraction (LLE) or protein precipitation for sample clean-up, followed by separation on a C18 analytical column. jyoungpharm.orgresearchgate.net The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. jyoungpharm.org These methods have achieved lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range (e.g., 0.5 ng/mL for sofosbuvir), enabling detailed pharmacokinetic profiling. jyoungpharm.org

Other novel approaches have also been explored. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric quantification has been developed as a simple and economical alternative for the simultaneous analysis of sofosbuvir and co-administered drugs in pharmaceutical formulations and human plasma. researchgate.net This method involves separation on silica (B1680970) gel plates followed by scanning in fluorescence mode, providing good separation and linear calibration curves over a low nanogram range. researchgate.net

Capillary electrophoresis (CE) represents another powerful separation technique applied to the analysis of sofosbuvir. researchgate.net Capillary zone electrophoresis (CZE) methods have been shown to provide rapid and efficient separation of sofosbuvir and other antiviral drugs within a short analytical run time, using a simple background electrolyte like a borate (B1201080) buffer. researchgate.net

These advanced analytical techniques are crucial for characterizing the degradation pathways of sofosbuvir. Forced degradation studies, analyzed by LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), allow for the identification of degradation products formed under various stress conditions, providing insight into the stability of the drug and the structure of potential impurities. ijper.org

Table 4: Overview of Advanced Analytical Methods for Sofosbuvir and Metabolites

Analytical Technique Matrix Separation Column Key Parameters LLOQ / Range
LC-MS/MS Human Plasma Zorbax C18 Stable Bond Mobile Phase: Acetonitrile (B52724):1% Formic Acid (50:50 v/v) 0.5 ng/mL (Sofosbuvir)
UPLC-MS/MS Rat Plasma Kinetex EVO C18 Mobile Phase: Water/Acetonitrile with Ammonium (B1175870) Fluoride LOD: 0.3 µg/L (Sofosbuvir)
RP-HPLC Human Plasma Kromasil C18 Mobile Phase: OPA buffer:Acetonitrile (68:32 v/v) 0.050-2.0 µg/mL
HPTLC-Densitometry Human Plasma Silica Gel 60 F254 Mobile Phase: Ethylacetate:Methanol (B129727):Triethylamine (48:1.5:1.0) 4-40 ng/band

| Capillary Electrophoresis | Pharmaceutical Dosage Form | Fused Silica Capillary | Background Electrolyte: Borate Buffer (40 mM, pH 10) | 5-80 µg/mL |

(LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; OPA: Orthophosphoric Acid). nih.govjyoungpharm.orgresearchgate.netresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of sofosbuvir carboxylic acid relevant to its antiviral activity?

  • Methodological Answer : To determine structural-functional relationships, use spectroscopic techniques (e.g., NMR, FTIR) to analyze the carboxylic acid moiety’s electronic environment and hydrogen-bonding capacity. Computational modeling (e.g., DFT calculations) can predict interactions with viral polymerases . Compare these findings with bioactivity assays (e.g., IC₅₀ values against HCV NS5B polymerase) to correlate structure with function .

Q. How can researchers synthesize this compound with high purity for preclinical studies?

  • Methodological Answer : Optimize synthetic routes using protecting-group strategies for the phosphoramidate and carboxylate groups. Employ orthogonal purification methods (e.g., preparative HPLC with UV/ELSD detection) to isolate intermediates. Validate purity via LC-MS and elemental analysis, ensuring residual solvents meet ICH guidelines .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to minimize matrix effects. Validate assays for sensitivity (LLOQ ≤ 1 ng/mL), linearity (R² > 0.99), and precision (%CV < 15%) per FDA bioanalytical guidelines. Include enzymatic hydrolysis steps to differentiate free and conjugated forms .

Advanced Research Questions

Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via time-course LC-MS analysis. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Cross-validate results with CYP enzyme inhibition assays (e.g., using ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What strategies can resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodological Answer : Perform allometric scaling to account for interspecies differences in clearance and volume of distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolism data and in vivo parameters. Validate models with independent datasets (e.g., rat-to-human extrapolation) .

Q. How can researchers differentiate between active and inactive metabolites of this compound in vitro?

  • Methodological Answer : Combine metabolite profiling (LC-HRMS) with functional assays (e.g., NS5B polymerase inhibition). Use CRISPR-edited cell lines (e.g., HCV replicon systems) to test metabolite activity. Correlate metabolite concentrations with antiviral efficacy using dose-response curves .

Q. What experimental controls are critical for ensuring reproducibility in studies of this compound’s cytotoxicity?

  • Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and isogenic cell lines (e.g., primary hepatocytes vs. HepG2). Normalize cytotoxicity data to cell viability assays (MTT or ATP-based luminescence) and validate with orthogonal methods (e.g., flow cytometry for apoptosis markers) .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use multivariate analysis (e.g., PCA or PLS regression) to correlate raw material attributes (e.g., chiral purity of starting materials) with final product quality (e.g., enantiomeric excess) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in animal models?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use the Akaike Information Criterion (AIC) to compare dose-response models (e.g., Emax vs. sigmoidal). Report 95% confidence intervals for EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.